molecular formula C19H17N7O B2737993 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide CAS No. 2380088-96-8

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide

Cat. No. B2737993
M. Wt: 359.393
InChI Key: KLBNHFUTWYLGIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered ring with one nitrogen atom, is a common structural motif in many pharmaceutical compounds . The pyrazole ring, a five-membered ring with two nitrogen atoms, is also a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azetidine and pyrazole rings, as well as the benzamide group, could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azetidine and pyrazole rings could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Inhibitors and Metabolism

Chemical inhibitors, including N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide, have shown significant applications in understanding and manipulating the metabolism of drugs through the inhibition of Cytochrome P450 (CYP) enzymes in human liver microsomes. These inhibitors are crucial for studying metabolism-based drug–drug interactions (DDIs) and assessing the contribution of various CYP isoforms to drug metabolism. The selectivity and potency of these chemical inhibitors are vital for accurately deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Anti-inflammatory and Antibacterial Agents

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide and related trifluoromethylpyrazoles have garnered attention as potential anti-inflammatory and antibacterial agents. These compounds, especially those with trifluoromethyl groups at specific positions on the pyrazole nucleus, exhibit varied activity profiles. Highlighting the importance of such compounds in medicinal chemistry provides a pathway for discovering novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).

Anticancer and Antimicrobial Activities

Bipyrazoles, including derivatives of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide, have shown a wide array of potent activities against various diseases, including anticancer, anti-inflammatory, and antimicrobial activities. These compounds offer great benefits for medicinal researchers to develop promising building blocks for the treatment of diseases. Structure-activity relationship (SAR) studies indicate that metallated bipyrazoles possess better biological activities, suggesting a rich avenue for further development of effective therapeutic agents (Abbas et al., 2021).

Synthesis of Heterocycles

The compound and its derivatives serve as valuable building blocks for the synthesis of a wide variety of heterocyclic compounds. Its reactivity allows for the generation of diverse classes of heterocycles, demonstrating the compound's significance in the synthesis of novel heterocyclic compounds and dyes. This versatility underscores the potential for developing innovative transformations and applications in medicinal chemistry and material science (Gomaa & Ali, 2020).

Energetic Material Applications

High-nitrogen containing azine energetic materials, closely related to the structural class of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide, have been explored for their application in the field of energetic materials. These compounds, including pyrazine energetic compounds, exhibit significant synthetic methods, structural analyses, and properties relevant to their use in propellants, mixed explosives, and gas generators. The exploration of azine energetic compounds highlights their broad application prospects in energetic materials, offering pathways for enhancing burning rates, reducing sensitivity, and improving detonation performance (Yongjin & Shuhong, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to note that while many compounds containing azetidine and pyrazole rings have medicinal uses, they could also potentially have side effects or toxicities .

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the medicinal importance of compounds containing azetidine and pyrazole rings, this compound could potentially have interesting biological activities worth exploring .

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-24(16-12-25(13-16)18-17(11-20)21-7-8-22-18)19(27)14-4-2-5-15(10-14)26-9-3-6-23-26/h2-10,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNHFUTWYLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide

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